molecular formula C11H17NO4 B3098087 trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid CAS No. 1329035-82-6

trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid

Cat. No. B3098087
CAS RN: 1329035-82-6
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of cyclohexane, which is a six-membered ring compound. It contains an amino group (-NH2) and a carboxylic acid group (-COOH), making it an amino acid. The “Boc” in the name suggests that it may be Boc-protected, where Boc stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions like amide bond formation, protection and deprotection of functional groups, and various forms of catalysis .


Molecular Structure Analysis

The compound likely has a cyclohexane core, with the amino and carboxylic acid groups attached. The “trans” in the name suggests that these groups are on opposite sides of the cyclohexane ring .


Chemical Reactions Analysis

The compound, being an amino acid, would likely participate in reactions typical of both amines and carboxylic acids. This includes reactions like amide bond formation or peptide bond formation, which are key reactions in the creation of proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge of the molecule .

Scientific Research Applications

Synthesis of Derivatives and Isomers

  • Epoxy Amino Acids Production

    This compound has been utilized in the synthesis of 4-hydroxyproline derivatives, where its Boc protection plays a crucial role in the smooth epoxidation process. This leads to the formation of compounds with five-membered rings crucial in biochemical processes (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

  • Oligomer Synthesis

    It has been used in the synthesis of oligomers like trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which are significant in studying the structure and function of peptides (Lucarini & Tomasini, 2001).

Analytical and Structural Studies

  • Chromatographic Separation

    The compound has been a key subject in the development of high-performance liquid chromatographic methods for the separation of isomers of cyclopentene and cyclohexene amino acids, which is vital for analytical chemistry (Péter & Fülöp, 1995).

  • Molecular Conformation Studies

    Research on the molecular conformations of similar cyclopentene and cyclohexene amino acids in aqueous solutions has provided valuable insights into their structural properties and potential biological functions (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Synthesis of Bioactive Compounds

  • Synthesis of GABA Analogs

    Cyclopentene derivatives, similar to trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid, have been synthesized and used in the study of GABA analogs, which are important in neuroscience and pharmacology (Allan & Fong, 1986).

  • Enantioselective Syntheses

    The compound has been a focal point in the enantioselective synthesis of beta-amino acids, which are critical building blocks in the development of various bioactive molecules (André, Gras, Awada, Guillot, Robin, & Aitken, 2013).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. As an amino acid, it could be involved in protein synthesis or other biological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research into this compound could be vast, given the importance of amino acids in biology and medicine. Potential areas of interest could include studying its role in biological systems, its potential use in the synthesis of new compounds, or its behavior under various conditions .

properties

IUPAC Name

(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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